BMS-1166-N-piperidine-CO-N-piperazine

Description

BenchChem offers high-quality BMS-1166-N-piperidine-CO-N-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMS-1166-N-piperidine-CO-N-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H43ClN4O5 |

|---|---|

Molecular Weight |

707.3 g/mol |

IUPAC Name |

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile |

InChI |

InChI=1S/C41H43ClN4O5/c1-28-32(8-5-9-34(28)31-11-12-37-40(22-31)49-19-18-48-37)27-51-39-23-38(50-26-30-7-4-6-29(20-30)24-43)33(21-35(39)42)25-46-15-3-2-10-36(46)41(47)45-16-13-44-14-17-45/h4-9,11-12,20-23,36,44H,2-3,10,13-19,25-27H2,1H3 |

InChI Key |

IYPYUVUFRCLTFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCNCC7)Cl |

Origin of Product |

United States |

Foundational & Exploratory

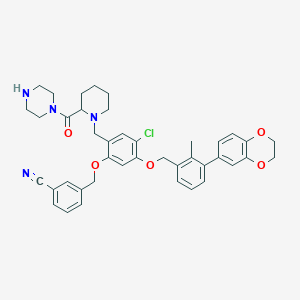

BMS-1166-N-piperidine-CO-N-piperazine chemical structure

An In-Depth Technical Guide to BMS-1166 and its PROTAC Linker Conjugate, BMS-1166-N-piperidine-CO-N-piperazine

This technical guide provides a comprehensive overview of the small molecule PD-1/PD-L1 inhibitor BMS-1166 and its derivative, BMS-1166-N-piperidine-CO-N-piperazine, a key component in the synthesis of PROTAC (PROteolysis TArgeting Chimera) degraders. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.

Core Compound: BMS-1166

BMS-1166 is a potent, small-molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. By disrupting this critical immune checkpoint, BMS-1166 can restore T-cell activity against tumor cells.

Chemical Structure and Properties

-

IUPAC Name: (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypiperidine-2-carboxylic acid

-

Molecular Formula: C₃₆H₃₃ClN₂O₇

-

Molecular Weight: 641.11 g/mol

-

Solubility: Soluble in DMSO.[1]

Mechanism of Action

BMS-1166 functions through a multi-faceted mechanism to inhibit the PD-1/PD-L1 pathway:

-

Direct Inhibition of PD-1/PD-L1 Interaction: BMS-1166 binds to PD-L1 and induces its dimerization, which sterically hinders its interaction with the PD-1 receptor on T-cells.[2][3]

-

Inhibition of PD-L1 Glycosylation and Trafficking: A key aspect of its cellular activity is the ability to interfere with the post-translational modification of PD-L1. BMS-1166 partially and specifically inhibits the N-glycosylation of PD-L1, which is crucial for its stability and transport to the cell surface.[4][5] This leads to the retention of under-glycosylated PD-L1 in the endoplasmic reticulum (ER), preventing its export to the Golgi apparatus and subsequent expression on the cell surface where it would engage with PD-1.[5][6]

PROTAC Linker Conjugate: BMS-1166-N-piperidine-CO-N-piperazine

This molecule is a derivative of a BMS-1166 analog, designed for the synthesis of PROTACs. It incorporates the PD-L1 binding motif (a resorcinol diphenyl ether scaffold) and a piperidine-carbonyl-piperazine linker, which can be further conjugated to an E3 ligase ligand to create a PD-L1-targeting PROTAC degrader.[7][8]

Chemical Structure and Properties

-

Chemical Name: BMS-1166-N-piperidine-CO-N-piperazine

-

Molecular Formula: C₄₁H₄₃ClN₄O₅

-

Molecular Weight: 707.26 g/mol [2]

-

SMILES: Cc1c(COc2cc(OCc3cccc(c3)C#N)c(CN3CCCCC3C(=O)N3CCNCC3)cc2Cl)cccc1-c1ccc2OCCOc2c1

-

Associated PROTAC Activity: This compound is a precursor used to synthesize "PROTAC PD-1/PD-L1 degrader-1," which inhibits the PD-1/PD-L1 interaction with an IC₅₀ of 39.2 nM.[7][8]

Below is the 2D chemical structure of BMS-1166-N-piperidine-CO-N-piperazine generated from its SMILES string.

References

- 1. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tebubio.com [tebubio.com]

- 4. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | PROTAC 靶蛋白配体连接子偶联物 | MCE [medchemexpress.cn]

- 6. ureiko-chem.com [ureiko-chem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of BMS-1166 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-1166, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. This document details its dual inhibitory functions, summarizes key quantitative data, outlines experimental protocols for its characterization, and presents visual diagrams of its molecular and cellular pathways.

Core Mechanism of Action: A Dual Approach to PD-L1 Inhibition

BMS-1166 and its analogs function through a multifaceted mechanism, targeting the PD-1/PD-L1 axis both at the cell surface and through intracellular pathways. This dual action contributes to its potency in restoring anti-tumor immunity.

Initially, BMS-1166 was identified as a direct inhibitor of the PD-1/PD-L1 interaction. It achieves this by binding to PD-L1 and inducing its dimerization, which sterically hinders the binding of PD-1 to PD-L1.[1][][3] This direct blockade of the immune checkpoint is a key aspect of its function.

Subsequent research has unveiled a novel and significant intracellular mechanism of action. BMS-1166 has been shown to interfere with the post-translational modification of PD-L1. Specifically, it blocks the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[][4][5][6] This disruption prevents the proper glycosylation and maturation of the PD-L1 protein.[4][5][6] The under-glycosylated PD-L1 is retained within the ER and fails to traffic to the cell surface, thus preventing its interaction with PD-1 on immune cells.[4][6]

The derivative, BMS-1166-N-piperidine-CO-N-piperazine, incorporates the BMS-1166 scaffold with a PROTAC (Proteolysis Targeting Chimera) linker.[7][8][9][10][11] This suggests its application in the development of targeted protein degraders, which would not only inhibit PD-L1 but also promote its degradation through the ubiquitin-proteasome system.

By inhibiting the PD-1/PD-L1 interaction, BMS-1166 effectively reverses the suppression of T-cell activity induced by this immune checkpoint.[4][12][13] This restoration of T-cell function, including proliferation and cytokine production, is central to its anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-1166 from various in vitro and cellular assays.

| Assay Type | Parameter | Value | Reference |

| Homogenous Time-Resolved Fluorescence (HTRF) | IC50 (PD-1/PD-L1 Interaction) | 1.4 nM | [1][4][13][14] |

| Surface Plasmon Resonance (SPR) | IC50 (PD-1/PD-L1 Interaction) | 85.4 nM | [15] |

| Cell-Based Co-culture Assay | IC50 (PD-1/PD-L1 Interaction) | 276 nM | [15] |

| Jurkat T-cell Toxicity Assay | EC50 | 40.5 µM | [12] |

| Breast Cancer Cell Line (MDA-MB-231) Cytotoxicity | IC50 | 28.77 µM | [16] |

Table 1: In Vitro and Cellular Activity of BMS-1166.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BMS-1166 are outlined below.

Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is utilized to determine the direct binding affinity of BMS-1166 to PD-L1 and its ability to inhibit the PD-1/PD-L1 interaction.

-

Reagents: Recombinant human PD-1 and PD-L1 proteins, fluorescently labeled antibodies or tags (e.g., terbium-cryptate labeled anti-tag antibody and a d2-labeled binding partner).

-

Procedure:

-

A constant concentration of recombinant human PD-L1 is incubated with varying concentrations of BMS-1166.

-

Recombinant human PD-1 is then added to the mixture.

-

Fluorescently labeled detection reagents are added.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

The HTRF signal is measured using a plate reader. The signal is proportional to the amount of PD-1/PD-L1 interaction.

-

-

Data Analysis: The IC50 value is calculated by plotting the HTRF signal against the logarithm of the BMS-1166 concentration and fitting the data to a dose-response curve.

Cellular Co-culture Assay for T-cell Activation (NFAT Reporter Assay)

This assay evaluates the ability of BMS-1166 to restore T-cell activation in the presence of PD-L1-expressing cells.

-

Cell Lines:

-

Procedure:

-

Target cells are seeded in a multi-well plate.

-

The target cells are pre-treated with varying concentrations of BMS-1166 for a specified period (e.g., 1 hour).[4]

-

Effector Jurkat T-cells are then co-cultured with the target cells.

-

The co-culture is stimulated with T-cell receptor (TCR) activators (e.g., anti-CD3 antibody or a combination of ionomycin and TPA).[4]

-

After an incubation period (e.g., 12-17 hours), the cells are lysed.[4]

-

Luciferase substrate is added, and the luminescence is measured.

-

-

Data Analysis: The increase in luciferase activity in the presence of BMS-1166 indicates the restoration of T-cell activation. EC50 values can be determined from dose-response curves.

Western Blotting for PD-L1 Glycosylation and PD-1 Degradation

Western blotting is used to assess the impact of BMS-1166 on PD-L1 glycosylation and to monitor PD-1 levels in co-culture experiments.

-

Sample Preparation:

-

For PD-L1 glycosylation, cancer cells expressing PD-L1 are treated with BMS-1166 or a control (e.g., DMSO, tunicamycin).[4] Cell lysates are collected. For analysis of N-linked glycosylation, lysates can be treated with PNGase F.[4]

-

For PD-1 degradation, PD-L1 expressing cells are pre-treated with BMS-1166, followed by co-culture with PD-1 expressing Jurkat cells.[4] Whole-cell lysates are collected after co-culture.

-

-

Procedure:

-

Protein concentrations in the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against PD-L1, PD-1, and a loading control (e.g., GAPDH).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.

-

-

Data Analysis: Changes in the molecular weight of PD-L1 bands indicate alterations in glycosylation. A decrease in the PD-1 band intensity in the co-culture control, and its restoration with BMS-1166 treatment, demonstrates the inhibition of PD-L1-induced PD-1 degradation.[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental logic associated with BMS-1166.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]

- 10. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]

- 11. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride - Immunomart [immunomart.com]

- 12. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-1166-N-piperidine-CO-N-piperazine for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of BMS-1166-N-piperidine-CO-N-piperazine as a foundational scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at the degradation of Programmed Death-Ligand 1 (PD-L1). This document details the core concepts, experimental methodologies, and critical data pertinent to the design, synthesis, and evaluation of these novel therapeutic agents.

Introduction to BMS-1166 and PD-L1 Targeting

BMS-1166 is a potent and selective small molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, a critical immune checkpoint pathway often exploited by cancer cells to evade immune surveillance. By binding to PD-L1, BMS-1166 prevents its engagement with the PD-1 receptor on T-cells, thereby restoring anti-tumor immunity. The molecule exhibits a half-maximal inhibitory concentration (IC50) of 1.4 nM for this interaction. Beyond simple blockade, BMS-1166 has been shown to induce the dimerization of PD-L1 and interfere with its glycosylation and trafficking from the endoplasmic reticulum to the Golgi apparatus, adding layers to its mechanism of action.

The evolution of targeted protein degradation, particularly through the use of PROTACs, offers a novel therapeutic strategy that moves beyond mere inhibition to the complete removal of the target protein. A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to the target protein (in this case, a derivative of BMS-1166), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

BMS-1166-N-piperidine-CO-N-piperazine serves as a key intermediate in the synthesis of such PROTACs. It incorporates the BMS-1166 warhead and a linker component, ready for conjugation to an E3 ligase ligand.

PROTAC Synthesis Utilizing BMS-1166-N-piperidine-CO-N-piperazine

The synthesis of a BMS-1166-based PROTAC involves the chemical conjugation of the BMS-1166-N-piperidine-CO-N-piperazine intermediate with a suitable E3 ligase ligand, most commonly a derivative of thalidomide or pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.

General Synthesis Workflow

The general workflow for the synthesis of a BMS-1166 based PROTAC can be visualized as a three-stage process:

Representative Experimental Protocol: Synthesis of a Cereblon-Recruiting BMS-1166 PROTAC

This protocol describes a representative synthesis of a BMS-1166-based PROTAC, such as PROTAC PD-1/PD-L1 degrader-1 (HY-131183), by coupling BMS-1166-N-piperidine-CO-N-piperazine with a pomalidomide derivative.

Materials:

-

BMS-1166-N-piperidine-CO-N-piperazine

-

Pomalidomide-linker-COOH (e.g., a pomalidomide derivative with a terminal carboxylic acid on the linker)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

-

Reagents for workup and purification: Dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography.

Procedure:

-

Reaction Setup: To a solution of BMS-1166-N-piperidine-CO-N-piperazine (1.0 equivalent) in anhydrous DMF, add the pomalidomide-linker-COOH (1.1 equivalents) and DIPEA (3.0 equivalents).

-

Coupling: To the stirred solution, add the coupling agent (e.g., HATU, 1.2 equivalents) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as DCM or ethyl acetate (3 x).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., methanol in dichloromethane) to yield the final BMS-1166 PROTAC.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Mechanism of Action of BMS-1166-based PROTACs

The synthesized PROTAC functions by inducing the proximity of PD-L1 to the recruited E3 ligase within the cell.

This process leads to the polyubiquitination of PD-L1, which is then recognized and degraded by the 26S proteasome, resulting in the selective removal of PD-L1 from the cell.

Quantitative Data on BMS-1166-based PROTACs

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| PROTAC Name/Type | Warhead | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Assay Method | Reference |

| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | BMS-1166 derivative | Cereblon | MDA-MB-231 | - | ~35% at 10 µM | Western Blot | [1][2] |

| Antibody-based PROTAC (AC-1) | Anti-PD-L1 Antibody | RNF43 | MDA-MB-231 | 3.4 nM | 63% | Western Blot | [3] |

| Stapled peptide PROTAC | Peptide | - | C33A | 0.054 µM | >50% | Western Blot | [4] |

| Stapled peptide PROTAC | Peptide | - | HeLa | 0.044 µM | >50% | Western Blot | [4] |

| PROTAC PD-L1 degrader-1 | PD-L1 Inhibitor | Cereblon | 4T1 | 0.609 µM | >50% | Western Blot | [5] |

Note: Data for BMS-1166 small molecule-based PROTACs are still emerging. The table includes data from related PD-L1 targeting PROTACs for comparative purposes.

Experimental Protocols for PROTAC Evaluation

Western Blotting for PD-L1 Degradation

Objective: To quantify the reduction in total PD-L1 protein levels following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat the cells with a range of concentrations of the BMS-1166 PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against PD-L1 and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the PD-L1 signal to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control and plot dose-response curves to determine DC50 and Dmax values.

-

HiBiT Assay for Real-Time Degradation Kinetics

Objective: To quantitatively measure the kinetics of PD-L1 degradation in live cells.

Procedure:

-

Cell Line Generation: Engineer a cell line to endogenously express PD-L1 tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.

-

Assay Setup: Plate the HiBiT-tagged cells in a 96-well plate.

-

PROTAC Treatment: Treat the cells with a serial dilution of the BMS-1166 PROTAC or a vehicle control.

-

Luminescence Measurement:

-

Endpoint: After the desired incubation time, add a lytic reagent containing the LgBiT protein and a luciferase substrate. Measure the luminescence, which is proportional to the amount of HiBiT-PD-L1.

-

Kinetic: Add a live-cell substrate to the medium and measure luminescence at regular intervals to monitor degradation over time.

-

-

Data Analysis: Normalize the luminescence signals to the vehicle control. Plot the data to determine the rate of degradation, DC50, and Dmax.

Flow Cytometry for Cell Surface PD-L1 Levels

Objective: To measure the reduction of PD-L1 on the cell surface after PROTAC treatment.

Procedure:

-

Cell Treatment: Treat cells with the BMS-1166 PROTAC as described for the Western blot protocol.

-

Cell Staining:

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a fluorescently labeled anti-PD-L1 antibody.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of individual cells.

-

Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI of PROTAC-treated cells to that of vehicle-treated cells to determine the percentage of cell surface PD-L1 reduction.

Signaling and Degradation Pathway

The degradation of PD-L1 by a BMS-1166 based PROTAC follows the canonical ubiquitin-proteasome pathway, initiated by the formation of the ternary complex at the cell membrane.

Conclusion

BMS-1166-N-piperidine-CO-N-piperazine is a valuable chemical tool for the development of potent and selective PD-L1 degrading PROTACs. This guide provides a foundational understanding of the synthesis, mechanism of action, and evaluation of these innovative molecules. The provided protocols and data serve as a starting point for researchers in the field of targeted protein degradation to design and test novel cancer immunotherapies. Further research is warranted to fully elucidate the therapeutic potential of BMS-1166-based PROTACs and to optimize their degradation efficiency and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. escholarship.org [escholarship.org]

- 4. benchchem.com [benchchem.com]

- 5. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Degradation of PD-L1: A Technical Guide to PROTACs Derived from BMS-1166-N-piperidine-CO-N-piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and study of Programmed Death-Ligand 1 (PD-L1) degradation facilitated by Proteolysis Targeting Chimeras (PROTACs) derived from the BMS-1166 scaffold. The focus is on the specific precursor, BMS-1166-N-piperidine-CO-N-piperazine, and the resulting PROTACs designed to induce the degradation of PD-L1, a key immune checkpoint protein.

Introduction: From Inhibition to Degradation

The blockade of the PD-1/PD-L1 immune checkpoint has revolutionized cancer therapy. Small molecule inhibitors, such as BMS-1166, have been developed to disrupt this protein-protein interaction. BMS-1166 itself is a potent inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 1.4 nM.[1] It functions by inducing the dimerization of PD-L1, which can block its interaction with PD-1.[2]

A novel and promising therapeutic strategy has emerged in the form of PROTACs. These bifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. This guide focuses on a PROTAC synthesized from BMS-1166-N-piperidine-CO-N-piperazine, a derivative of BMS-1166 that incorporates a PROTAC linker.[3][4][5] This specific PROTAC, referred to as "PROTAC PD-1/PD-L1 degrader-1" (HY-131183), links the PD-L1 ligand to a recruiter of an E3 ubiquitin ligase, thereby tagging PD-L1 for degradation.[3][4][5]

Quantitative Data on PD-L1 Inhibition and Degradation

The efficacy of these molecules can be quantified by their half-maximal inhibitory concentration (IC50) for binding disruption and their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) for protein elimination.

| Compound/PROTAC | Target | Assay | IC50 (nM) | Reference |

| BMS-1166 | PD-1/PD-L1 Interaction | Homogeneous Time-Resolved Fluorescence (HTRF) | 1.4 | [1] |

| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | PD-1/PD-L1 Interaction | HTRF | 39.2 | [3][4][5] |

Table 1: Inhibitory Activity of BMS-1166 and a Derived PROTAC

| PROTAC | Cell Line | DC50 | Dmax | Degradation Details | E3 Ligase Recruited | Reference |

| PROTAC PD-1/PD-L1 degrader-1 (HY-131183) | MDA-MB-231 | Not Reported | Not Reported | Moderately reduces PD-L1 levels: 21% at 1 µM, 35% at 10 µM (24h). Lysosome-dependent. | Cereblon | [6][7] |

| PROTAC PD-L1 degrader-1 (compound PA8) | 4T1 | 0.609 µM | Not Reported | Dose-dependent degradation. | Cereblon | [2][8] |

| Carbon-dot-based PROTAC (CDTAC) with BMS-1166 | CT26 | 0.35 µM | 97.5% | Proteasome-dependent. | Cereblon | [9] |

| Carbon-dot-based PROTAC (CDTAC) with BMS-1166 | B16-F10 | 0.39 µM | 75.7% | Proteasome-dependent. | Cereblon | [9] |

Table 2: Degradation Efficacy of Various PD-L1 PROTACs

Signaling Pathways and Mechanisms of Action

The canonical mechanism for a Cereblon-recruiting PROTAC involves the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between PD-L1 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of PD-L1, marking it for degradation by the 26S proteasome. Interestingly, for "PROTAC PD-1/PD-L1 degrader-1 (HY-131183)," the degradation has been reported to be lysosome-dependent, suggesting a potentially novel or alternative degradation pathway for this specific molecule.[6][7]

Caption: PROTAC-mediated degradation of PD-L1.

The following diagram illustrates the logical relationship between the two therapeutic strategies: surface inhibition of the PD-1/PD-L1 interaction versus the intracellular degradation of the PD-L1 protein.

Caption: Comparison of PD-L1 inhibition vs. degradation.

Experimental Protocols

To characterize a PD-L1 degrading PROTAC, a series of key experiments are required. The following are detailed protocols for these essential assays.

Western Blotting for PD-L1 Degradation

This protocol is used to quantify the amount of PD-L1 protein in cells after treatment with the PROTAC.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PD-L1

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of the PROTAC or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PD-L1 antibody and anti-loading control antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal with an imaging system.

-

Analysis: Quantify band intensities and normalize the PD-L1 signal to the loading control. Calculate the percentage of remaining PD-L1 relative to the vehicle control to determine DC50 and Dmax.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol is used to show the interaction between PD-L1 and the E3 ligase in the presence of the PROTAC.

Materials:

-

Non-denaturing lysis buffer

-

Antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the bait protein

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Cell Treatment: Treat cells with the PROTAC or vehicle control.

-

Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-E3 ligase antibody overnight at 4°C.

-

Bead Incubation: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an anti-PD-L1 antibody to detect its presence in the immunoprecipitated complex.

Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of PD-L1.

Materials:

-

Lysis buffer containing a deubiquitinase inhibitor (e.g., NEM)

-

Antibody against PD-L1

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Antibody against ubiquitin

Procedure:

-

Cell Treatment: Treat cells with the PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse cells in a buffer containing a deubiquitinase inhibitor.

-

Immunoprecipitation of PD-L1: Perform immunoprecipitation as described in the Co-IP protocol, but using an anti-PD-L1 antibody to pull down PD-L1 and any bound ubiquitin.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates induced ubiquitination of PD-L1.

Caption: Workflow for characterizing a PD-L1 degrader.

Conclusion

The development of PROTACs targeting PD-L1, such as those derived from BMS-1166-N-piperidine-CO-N-piperazine, represents a significant advancement in cancer immunotherapy. By inducing the degradation of PD-L1, these molecules have the potential to overcome some of the limitations of traditional inhibitors. The quantitative data and experimental protocols provided in this guide offer a framework for the continued research and development of this exciting new class of therapeutics. Further investigation into the precise mechanisms of degradation, including the unexpected observation of lysosome-dependent degradation for some compounds, will be crucial for optimizing their clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Numerical and experimental investigation of rarefied hypersonic flow in a nozzle: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Role of BMS-1166 and its Derivatives in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, cost-effectiveness, and tissue penetration. BMS-1166 has emerged as a potent and well-characterized small-molecule inhibitor of the PD-1/PD-L1 interaction. This technical guide provides an in-depth overview of the core scientific principles, mechanism of action, experimental evaluation, and therapeutic potential of BMS-1166 and its derivatives in the context of cancer research.

Introduction to BMS-1166

BMS-1166 is a small-molecule compound developed by Bristol-Myers Squibb that potently inhibits the interaction between PD-1 and its ligand, PD-L1.[1][2][3] This interaction is a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[2][4] By blocking this interaction, BMS-1166 can restore the activity of T-cells, enabling them to recognize and eliminate cancer cells.[3][4] Unlike antibody-based therapies, BMS-1166 offers the potential for oral administration, which could improve patient convenience and accessibility.[3]

Mechanism of Action

BMS-1166 exhibits a multifaceted mechanism of action that distinguishes it from other PD-L1 inhibitors.

2.1. Direct Inhibition of the PD-1/PD-L1 Interaction and Induction of PD-L1 Dimerization

Initial studies characterized BMS-1166 as a direct inhibitor of the PD-1/PD-L1 protein-protein interaction.[1][3] Structural studies have revealed that BMS-1166 binds to a hydrophobic pocket on the surface of PD-L1.[2] This binding induces a conformational change in PD-L1, leading to its dimerization.[1][2][3] The formation of this dimer sterically hinders the binding of PD-1 to PD-L1, thereby blocking the downstream inhibitory signaling cascade.[2]

2.2. Interference with PD-L1 Glycosylation and Trafficking

A more nuanced mechanism of action for BMS-1166 has been elucidated, involving the disruption of post-translational modifications of PD-L1.[2][4] Specifically, BMS-1166 has been shown to interfere with the glycosylation and maturation of PD-L1 within the endoplasmic reticulum (ER).[2][4][] N-linked glycosylation is crucial for the proper folding, stability, and transport of PD-L1 to the cell surface.[6] By blocking its export from the ER to the Golgi apparatus, BMS-1166 leads to the accumulation of under-glycosylated PD-L1 within the ER and a subsequent reduction in its expression on the cell surface.[2][4] This effectively diminishes the tumor cell's ability to engage PD-1 on T-cells.

Quantitative Biological Activity

The biological activity of BMS-1166 has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Binding and Cellular Activity

| Assay Type | Description | Target/Cell Line | Value | Reference |

| HTRF Binding Assay | Measures direct inhibition of PD-1/PD-L1 interaction | Isolated Proteins | IC50: 1.4 nM | [1][2][3] |

| HTRF Binding Assay | Measures direct inhibition of PD-1/PD-L1 interaction | Isolated Proteins | IC50: 1.6 nM | [7] |

| T-Cell Activation Assay | Measures restoration of T-cell activation in a co-culture system | Jurkat/PD-1 cells + CHO/PD-L1 cells | EC50: 276 nM | [8] |

| Cytotoxicity Assay | Measures the concentration that causes 50% cell death | Jurkat T-cells | EC50: 40.5 μM | [9] |

| Cytotoxicity Assay | Measures the concentration that inhibits 50% of cell growth | MDA-MB-231 (human breast cancer) | IC50: 28.77 μM | [4] |

| Antiproliferative Assay | Measures reduction in cell growth | B16-F10 (mouse melanoma) | DC50: 0.39 μM | [1] |

HTRF: Homogeneous Time-Resolved Fluorescence

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate BMS-1166.

4.1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This biochemical assay is used to quantify the direct inhibitory effect of BMS-1166 on the PD-1/PD-L1 interaction in a cell-free system.[2]

-

Principle: The assay relies on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., PD-1) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., PD-L1). When the proteins interact, the fluorophores are in close proximity, resulting in a FRET signal.

-

Procedure:

-

Recombinant human PD-1 and PD-L1 proteins are incubated together in an assay buffer.

-

BMS-1166 at varying concentrations is added to the mixture.

-

Antibodies conjugated to the donor and acceptor fluorophores, specific for tags on the recombinant proteins, are added.

-

After incubation, the fluorescence is measured at two wavelengths (for the donor and acceptor).

-

The ratio of the signals is calculated, and the IC50 value is determined from the dose-response curve.

-

4.2. T-Cell Activation Reporter Assay

This cell-based assay assesses the ability of BMS-1166 to restore T-cell signaling in the presence of PD-L1-mediated inhibition.[2][10]

-

Principle: Jurkat T-cells, which are engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter, are used as effector cells. Activation of the T-cell receptor (TCR) leads to NFAT activation and subsequent luciferase expression.

-

Procedure:

-

Effector cells (Jurkat/PD-1/NFAT-luc) are co-cultured with antigen-presenting cells (APCs), such as CHO cells, that are engineered to express a TCR agonist and PD-L1.

-

The engagement of PD-1 on Jurkat cells by PD-L1 on CHO cells inhibits TCR signaling, resulting in low luciferase expression.

-

BMS-1166 at various concentrations is added to the co-culture.

-

By blocking the PD-1/PD-L1 interaction, BMS-1166 restores TCR signaling and luciferase expression.

-

Luciferase activity is measured using a luminometer, and the EC50 value is calculated.

-

4.3. Cell Viability and Proliferation Assays

These assays are used to determine the cytotoxic or anti-proliferative effects of BMS-1166 on cancer and immune cells.

-

Principle: Common methods include MTT or MTS assays, which measure the metabolic activity of viable cells, or assays that measure ATP content (e.g., CellTiter-Glo).

-

Procedure:

-

Cells (e.g., MDA-MB-231 or Jurkat) are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of BMS-1166 for a specified period (e.g., 48 or 72 hours).

-

The appropriate reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to the wells.

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of cell viability or proliferation is calculated relative to untreated control cells, and the IC50 or EC50 is determined.

-

Targeted Delivery and Future Directions

A significant challenge in cancer therapy is the targeted delivery of drugs to the tumor site to maximize efficacy and minimize off-target side effects. Research has explored the encapsulation of BMS-1166 into nanoparticles, such as polymeric micelles, to enhance its delivery to tumors.[4] For instance, T7 peptide-modified micelles have been used to target the transferrin receptor, which is often overexpressed on breast cancer cells, demonstrating improved inhibitory effects on PD-L1 expression compared to the free drug.[4][11]

A notable limitation for the preclinical in vivo evaluation of BMS-1166 is its specificity for human PD-L1, which restricts its use in murine models.[4] Future research will likely focus on the development of analogs with cross-reactivity to murine PD-L1 to enable comprehensive in vivo studies, as well as the continued exploration of novel targeted delivery systems.

Conclusion

BMS-1166 is a pioneering small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint with a unique dual mechanism of action. Its ability to both directly block the protein-protein interaction and interfere with PD-L1 trafficking and expression makes it a valuable tool for cancer research and a promising scaffold for the development of next-generation oral immunotherapies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of BMS-1166 and its derivatives in the fight against cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 7. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Synthesis and Characterization of a Novel PD-L1 PROTAC Degrader

Topic: Synthesis of PD-L1 PROTACs using BMS-1166-N-piperidine-CO-N-piperazine Audience: Researchers, scientists, and drug development professionals.

Introduction

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of tumor cells.[1] Its interaction with the PD-1 receptor on activated T cells suppresses the anti-tumor immune response, allowing cancer cells to evade detection and elimination.[2][3] Blocking the PD-1/PD-L1 pathway has become a cornerstone of modern cancer immunotherapy.[4][5]

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that offers an alternative to simple inhibition. These heterobifunctional molecules are designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][] This event-driven, catalytic mechanism can provide advantages over traditional occupancy-based inhibitors.

This application note describes the design, synthesis, and characterization of a novel PD-L1-targeting PROTAC, designated PDL1-PROTAC-1 . This molecule utilizes the potent small molecule inhibitor BMS-1166 as the warhead for binding to PD-L1.[8][9] The warhead is connected to a pomalidomide moiety (a ligand for the Cereblon (CRBN) E3 ligase) via a rigid piperidine-carbonyl-piperazine linker, a structural motif known to favorably modulate the physicochemical properties of PROTACs.[10][11]

PD-1/PD-L1 Signaling Pathway

The interaction between PD-L1 on tumor cells and PD-1 on T cells delivers an inhibitory signal that dampens T cell activity. The goal of PD-L1-targeted therapies is to disrupt this interaction, thereby restoring the T cell's ability to recognize and kill cancer cells.

Caption: The PD-1/PD-L1 immune checkpoint pathway and PROTAC intervention.

PROTAC Design and Synthesis Workflow

The development of PDL1-PROTAC-1 follows a structured workflow from conceptual design and chemical synthesis to rigorous biological evaluation.

Caption: Experimental workflow for the synthesis and evaluation of PDL1-PROTAC-1.

Mechanism of Action

PDL1-PROTAC-1 functions by forming a ternary complex between PD-L1 and the CRBN E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of PD-L1.

Caption: Mechanism of action for PDL1-PROTAC-1 mediated degradation.

Experimental Protocols

Protocol 1: Synthesis of PDL1-PROTAC-1

This protocol outlines a representative synthesis. Note: All steps should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

-

Synthesis of Intermediate 1 (BMS-1166-piperidine-linker):

-

To a solution of BMS-1166 (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.

-

Monitor reaction completion by LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the Boc-protected intermediate.

-

Treat the purified intermediate with 4M HCl in dioxane at room temperature for 2 hours to remove the Boc protecting group.

-

Concentrate the mixture under reduced pressure to yield Intermediate 1 as an HCl salt.

-

-

Synthesis of Intermediate 2 (Pomalidomide-piperazine-linker):

-

To a solution of pomalidomide (1 equivalent) in anhydrous DMF, add 1-(tert-butoxycarbonyl)piperazine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80°C for 6 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

Deprotect the Boc group using 4M HCl in dioxane as described above to yield Intermediate 2.

-

-

Final Coupling to Yield PDL1-PROTAC-1:

-

Dissolve Intermediate 1 (1 equivalent) and Intermediate 2 (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

-

Stir at room temperature for 16 hours under a nitrogen atmosphere.

-

Purify the final product using reverse-phase preparative HPLC to yield PDL1-PROTAC-1 .

-

Confirm the structure and purity (>95%) by LC-MS and ¹H NMR.

-

Protocol 2: Western Blot for PD-L1 Degradation

This protocol is used to quantify the reduction in cellular PD-L1 protein levels.[12][13]

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells (a human breast cancer cell line with high endogenous PD-L1 expression) in 6-well plates and culture until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of PDL1-PROTAC-1 (e.g., 1 nM to 10 µM) or vehicle control (0.1% DMSO) for 24 hours.

-

-

Sample Preparation:

-

After treatment, wash cells twice with ice-cold PBS.[13]

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[12]

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize samples to equal protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.[12]

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[13]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

-

Incubate the membrane with a primary antibody against PD-L1 (e.g., rabbit anti-PD-L1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Repeat the process for a loading control protein (e.g., GAPDH or β-actin).

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities using image analysis software. Normalize PD-L1 band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control.

-

Protocol 3: Cell Viability Assay

This assay measures the functional consequence of PD-L1 degradation on cell proliferation.

-

Cell Seeding:

-

Seed MDA-MB-231 cells in a 96-well clear-bottom plate at a density of 5,000 cells per well.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of PDL1-PROTAC-1 , the parent inhibitor BMS-1166, or vehicle control (0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

-

Viability Measurement:

-

Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Data Presentation

The following tables summarize hypothetical but representative data for PDL1-PROTAC-1 compared to its parent inhibitor, BMS-1166, and a negative control (a structurally similar but inactive molecule).

Table 1: Binding Affinity and Degradation Efficacy

| Compound | PD-L1 Binding IC₅₀ (nM) | Max Degradation (Dₘₐₓ) | Degradation DC₅₀ (nM) |

| PDL1-PROTAC-1 | 15.2 | >90% | 8.5 |

| BMS-1166 | 1.4 | <10% (No Degradation) | N/A |

| Negative Control | >10,000 | <5% | N/A |

Table 2: Anti-proliferative Activity

| Compound | Cell Line | Growth Inhibition GI₅₀ (nM) |

| PDL1-PROTAC-1 | MDA-MB-231 | 125 |

| BMS-1166 | MDA-MB-231 | 850 |

| Negative Control | MDA-MB-231 | >10,000 |

Conclusion

This application note provides a comprehensive framework for the synthesis and evaluation of PDL1-PROTAC-1 , a novel degrader of the PD-L1 immune checkpoint protein. The detailed protocols for chemical synthesis, western blot analysis of protein degradation, and cell viability assays serve as a guide for researchers in the field of targeted protein degradation. The provided data illustrates the potential of this PROTAC to effectively degrade PD-L1 and exert a potent anti-proliferative effect, warranting further investigation as a potential cancer immunotherapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]

- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. bio-rad.com [bio-rad.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for BMS-1166-N-piperidine-CO-N-piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: BMS-1166 is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells often exploit to evade the immune system.[1][2][3][4] Unlike monoclonal antibodies, small molecule inhibitors like BMS-1166 offer potential advantages such as oral bioavailability and improved tumor penetration.[1] The mechanism of action for BMS-1166 involves binding to PD-L1, inducing its dimerization, and thereby preventing its interaction with PD-1 on T-cells, which restores anti-tumor immunity.[2] The specific derivative, BMS-1166-N-piperidine-CO-N-piperazine, incorporates the BMS-1166 ligand and a linker suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are designed to induce the degradation of a target protein, in this case, PD-L1. This document provides detailed experimental protocols for the evaluation of BMS-1166 and its derivatives.

Quantitative Data Summary

The biological activity of BMS-1166 and related compounds has been characterized using various in vitro assays. The data below summarizes key quantitative metrics.

| Compound/Analog | Assay Type | Target/Interaction | IC50/EC50 | Reference |

| BMS-1166 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 1.4 nM | [4][8] |

| BMS-1166 | HTRF Binding Assay | PD-1/PD-L1 Interaction | 3.78 nM | [9] |

| BMS-1166 | SPR-based Blockade Assay | PD-1/PD-L1 Interaction | 85.4 nM | [10] |

| BMS-1001 | T-Cell Activation Assay | PD-1/PD-L1 Checkpoint | 276 nM | [3] |

| BMS-1166 | T-Cell Activation Assay | PD-1/PD-L1 Checkpoint | 157 nM | [3] |

| PROTAC PD-1/PD-L1 degrader-1 (from BMS-1166-N-piperidine-CO-N-piperazine) | Inhibition Assay | PD-1/PD-L1 Interaction | 39.2 nM | [5][6][11][12] |

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay is used to determine the potency of compounds in disrupting the PD-1/PD-L1 protein-protein interaction.[2]

Principle: The assay measures the proximity of a donor and an acceptor fluorophore conjugated to PD-1 and PD-L1, respectively. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light. An inhibitor disrupting this interaction leads to a decreased HTRF signal.[2]

Materials:

-

Recombinant human PD-1 protein (e.g., labeled with terbium cryptate - donor)

-

Recombinant human PD-L1 protein (e.g., labeled with d2 - acceptor)

-

BMS-1166 or its analogs

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Protocol:

-

Prepare serial dilutions of the test compound (e.g., BMS-1166) in the assay buffer.

-

Add the labeled PD-1 and PD-L1 proteins to the wells of the microplate.

-

Add the various concentrations of the inhibitor to the wells. Include vehicle control (e.g., DMSO) and no-inhibitor controls.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.

-

Read the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

T-Cell Activation Assay (Jurkat-based Reporter Assay)

This cell-based assay evaluates the ability of an inhibitor to restore T-cell activation in the presence of PD-L1.[2][3]

Principle: Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element are co-cultured with antigen-presenting cells (APCs) expressing a T-cell receptor (TCR) agonist and PD-L1. The PD-1/PD-L1 interaction inhibits TCR signaling and reporter gene expression. An effective inhibitor will block this interaction and restore reporter gene activity.[3]

Materials:

-

PD-1 expressing Jurkat T-cells with an NFAT-luciferase reporter (Effector Cells)

-

APCs (e.g., CHO-K1 cells) expressing a TCR agonist and PD-L1 (aAPCs)

-

BMS-1166 or its analogs

-

Cell culture medium (e.g., RPMI 1640 with 1% FBS)

-

Luciferase assay reagent (e.g., Bio-Glo)

-

White, opaque 96-well cell culture plates

-

Luminometer

Protocol:

-

Seed the aAPCs in the 96-well plate and allow them to adhere.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the compound dilutions to the wells containing the aAPCs.

-

Add the Jurkat effector cells to each well to initiate the co-culture.

-

Incubate the co-culture for 6-24 hours at 37°C in a CO2 incubator.[13]

-

After incubation, equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

Calculate the fold-change in luciferase activity relative to the vehicle-treated control to determine the extent of T-cell activation restoration.

-

Determine the EC50 value from the dose-response curve.

In Vivo Antitumor Efficacy Study in Syngeneic Mouse Model

This protocol outlines a typical experiment to evaluate the antitumor efficacy of a small molecule PD-L1 inhibitor in a mouse model.[1]

Materials:

-

6-8 week old female C57BL/6 or BALB/c mice

-

Syngeneic tumor cell line (e.g., MC38, CT26)

-

BMS-1166 or its analogs

-

Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 for oral gavage; 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for injection)[1][14]

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Tumor Implantation: Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 tumor cells in 100-200 µL of sterile PBS into the flank of each mouse.[1]

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and vehicle control groups.[1]

-

Compound Administration: Prepare the formulation of the inhibitor. Administer the compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily).[1] Administer vehicle to the control group.

-

Monitoring:

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or for a set duration.

-

Data Analysis: Compare the tumor growth curves and final tumor volumes between the treatment and control groups to assess the antitumor efficacy.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of BMS-1166.

Experimental Workflow for Inhibitor Evaluation

Caption: General experimental workflow for the evaluation of small molecule PD-1/PD-L1 inhibitors.

PROTAC-mediated Degradation Workflow

Caption: Conceptual workflow of PD-L1 degradation mediated by a PROTAC synthesized from BMS-1166-N-piperidine-CO-N-piperazine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BMS-1166-N-piperidine-CO-N-piperazine - Immunomart [immunomart.com]

- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]

- 12. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride - Immunomart [immunomart.com]

- 13. BMS-1166 | PD-1/PD-L1 | CAS 1818314-88-3 | Buy BMS-1166 from Supplier InvivoChem [invivochem.com]

- 14. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]

Application Notes and Protocols for In Vitro Assays with BMS-1166-N-piperidine-CO-N-piperazine Derived PROTACs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Proteolysis Targeting Chimeras (PROTACs) synthesized using BMS-1166-N-piperidine-CO-N-piperazine. This key intermediate incorporates the BMS-1166 moiety, a potent inhibitor of the PD-1/PD-L1 interaction, and a piperidine-CO-N-piperazine linker for conjugation to an E3 ligase ligand. The resulting PROTACs are designed to induce the degradation of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.

Overview and Mechanism of Action

PROTACs derived from BMS-1166-N-piperidine-CO-N-piperazine are heterobifunctional molecules that simultaneously bind to PD-L1 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of PD-L1 and its subsequent degradation by the proteasome. By eliminating PD-L1 from the cell surface, these PROTACs can restore T-cell activity and enhance anti-tumor immunity. A PROTAC degrader synthesized from this molecule has been shown to inhibit the PD-1/PD-L1 interaction with an IC50 of 39.2 nM.[1][2][3][4]

Figure 1: Mechanism of Action of a BMS-1166 Derived PD-L1 PROTAC.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a representative PROTAC synthesized from BMS-1166-N-piperidine-CO-N-piperazine. The provided protocols can be used to determine additional parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

| Parameter | Assay Type | Value | Reference |

| IC50 | PD-1/PD-L1 Interaction Inhibition (HTRF) | 39.2 nM | [2][4] |

| DC50 | PD-L1 Degradation | To be determined using Protocol 4.1 or 4.2 | |

| Dmax | PD-L1 Degradation | To be determined using Protocol 4.1 or 4.2 | |

| Binding Affinity (Kd) | Ternary Complex Formation (SPR) | To be determined using Protocol 4.4 |

Experimental Workflows

The characterization of a PD-L1 PROTAC involves a series of in vitro assays to confirm its mechanism of action and quantify its potency.

Figure 2: Experimental Workflow for PD-L1 PROTAC Evaluation.

Detailed Experimental Protocols

PD-L1 Degradation Assay by Western Blot

This protocol quantifies the reduction in total cellular PD-L1 protein levels following treatment with the PROTAC.

Materials:

-

Cancer cell line with endogenous or overexpressed PD-L1 (e.g., MDA-MB-231, HCC827).

-

Cell culture medium and supplements.

-

BMS-1166 derived PROTAC.

-

DMSO (vehicle control).

-

Proteasome inhibitor (e.g., MG132) and lysosome inhibitor (e.g., Bafilomycin A1).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-PD-L1 and anti-GAPDH (or other loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours). Include control wells with PROTAC plus a proteasome or lysosome inhibitor to confirm the degradation pathway.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-PD-L1 and anti-loading control antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect bands using an ECL substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize PD-L1 levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine DC50 and Dmax values.

PD-L1 Degradation Assay by Flow Cytometry

This protocol measures the reduction of cell surface PD-L1.

Materials:

-

Cancer cell line expressing PD-L1.

-

BMS-1166 derived PROTAC and DMSO.

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

-

Fluorochrome-conjugated anti-PD-L1 antibody (e.g., PE-conjugated).

-

Isotype control antibody.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC as described in the Western Blot protocol.

-

Cell Harvesting: Harvest cells using a non-enzymatic cell dissociation solution.

-

Staining:

-

Wash cells with FACS buffer.

-

Resuspend cells in FACS buffer containing the anti-PD-L1 antibody or isotype control.

-

Incubate for 30 minutes on ice in the dark.

-

-

Data Acquisition: Wash cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of PD-L1 staining. Calculate the percentage of degradation relative to the vehicle-treated cells.

PD-1/PD-L1 Interaction Inhibition Assay (HTRF)

This biochemical assay measures the ability of the PROTAC to disrupt the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with His and Fc).

-

HTRF detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and an acceptor fluorophore-labeled anti-tag antibody).

-

Assay buffer.

-

BMS-1166 derived PROTAC.

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.

-

Assay Plate Setup: Add the PROTAC dilutions, recombinant PD-1, and PD-L1 proteins to the microplate.

-

Incubation: Incubate at room temperature to allow the binding reaction to reach equilibrium.

-

Detection: Add the HTRF detection reagents and incubate in the dark.

-

Measurement: Read the fluorescence on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the PROTAC concentration to determine the IC50 value.

Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)

This assay provides real-time kinetics of the formation of the PD-L1-PROTAC-E3 ligase ternary complex.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Recombinant biotinylated E3 ligase (e.g., VHL or CRBN complex).

-

Recombinant PD-L1 protein.

-

BMS-1166 derived PROTAC.

-

SPR running buffer.

Procedure:

-

Ligand Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics.

-

Inject a series of concentrations of the PROTAC over immobilized PD-L1 (on a separate flow cell) to determine its binary binding kinetics.

-

-

Ternary Complex Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of PD-L1 and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase surface.

-

-

Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complex formation. Calculate the cooperativity factor (alpha).

T-Cell Activation Luciferase Reporter Assay

This cell-based functional assay measures the ability of the PROTAC to restore T-cell activation by degrading PD-L1.

Materials:

-

PD-L1 expressing cancer cells (target cells).

-

Jurkat T-cells engineered to express PD-1 and an NFAT-driven luciferase reporter (effector cells).

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or co-culture with target cells expressing a T-cell receptor activator).

-

BMS-1166 derived PROTAC.

-

Luciferase assay substrate.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the PD-L1 expressing target cells in the 96-well plate.

-

PROTAC Treatment: Treat the target cells with a serial dilution of the PROTAC for a sufficient time to induce PD-L1 degradation (e.g., 24 hours).

-

Co-culture: Add the Jurkat-PD-1/NFAT-luciferase effector cells to the wells containing the treated target cells.

-

Incubation: Incubate the co-culture for 6-24 hours.

-

Luminescence Measurement: Add the luciferase substrate to each well and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luciferase activity against the PROTAC concentration to determine the EC50 for T-cell activation.

References

- 1. o2hdiscovery.co [o2hdiscovery.co]

- 2. researchgate.net [researchgate.net]

- 3. High-potency PD-1/PD-L1 degradation induced by Peptide-PROTAC in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel resorcinol diphenyl ether-based PROTAC-like molecules as dual inhibitors and degraders of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of BMS-1166 and its N-piperidine-CO-N-piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization of BMS-1166 and its N-piperidine-CO-N-piperazine derivatives, potent modulators of the PD-1/PD-L1 immune checkpoint pathway.

Introduction

BMS-1166 is a small molecule inhibitor that effectively disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1).[1][2][3] This interaction is a critical immune checkpoint that cancer cells often exploit to evade immune surveillance. By blocking this pathway, BMS-1166 can restore T-cell activity against tumors. The mechanism of action for BMS-1166 involves the induction of PD-L1 dimerization, which sterically hinders its binding to PD-1.[2] Additionally, some studies suggest that BMS-1166 may also function by inhibiting the glycosylation of PD-L1 and preventing its transport from the endoplasmic reticulum.[3][4]

The N-piperidine-CO-N-piperazine derivative of BMS-1166 serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6] This derivative incorporates the BMS-1166 moiety as a ligand for PD-L1, connected via a linker to a ligand for an E3 ubiquitin ligase. This bifunctional design allows the PROTAC to bring the E3 ligase into proximity with PD-L1, leading to its ubiquitination and subsequent degradation by the proteasome.

This document outlines detailed protocols for key cell-based assays to evaluate the efficacy of BMS-1166 and its derivatives, along with data presentation and visualizations to aid in experimental design and data interpretation.

Data Presentation

The following tables summarize the reported in vitro and cell-based activities of BMS-1166 and a PROTAC derivative synthesized from BMS-1166-N-piperidine-CO-N-piperazine.

Table 1: In Vitro and Cellular Activity of BMS-1166

| Assay Type | Description | Cell Line / System | Readout | IC50 / EC50 | Reference(s) |

| Biochemical Assay | Homogeneous Time-Resolved Fluorescence (HTRF) | Recombinant PD-1/PD-L1 proteins | TR-FRET Signal | 1.4 nM | [2][3][7] |

| Reporter Gene Assay | PD-1/PD-L1 Blockade | CHO-K1 cells expressing PD-L1 co-cultured with Jurkat T-cells expressing PD-1 and an NFAT-luciferase reporter | Luciferase Activity | 276 nM | [1] |

| Cytotoxicity Assay | Cell Viability | MDA-MB-231 (human breast cancer) | Cell Viability | 28.77 µM | [4][8] |

Table 2: Activity of BMS-1166-N-piperidine-CO-N-piperazine Derivative (as a PROTAC)

| Assay Type | Description | Cell Line / System | Readout | IC50 | Reference(s) |

| Biochemical Assay | PD-1/PD-L1 Interaction Inhibition | Recombinant PD-1/PD-L1 proteins | Not specified | 39.2 nM | [5][9][10][11] |

Signaling Pathways and Experimental Workflows

PD-1/PD-L1 Signaling and BMS-1166 Mechanism of Action

Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of BMS-1166.

PROTAC Formation and Action

References

- 1. Cytotoxicity Assay Protocol [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride | TargetMol [targetmol.com]

- 10. BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride - Immunomart [immunomart.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Conjugation of BMS-1166 to E3 Ligase Ligands for Targeted PD-L1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction